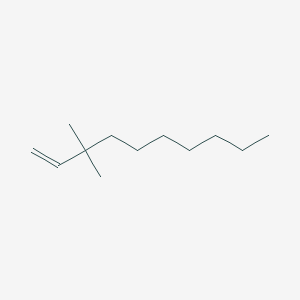

3,3-Dimethyldec-1-ene

Description

Properties

CAS No. |

58177-70-1 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

3,3-dimethyldec-1-ene |

InChI |

InChI=1S/C12H24/c1-5-7-8-9-10-11-12(3,4)6-2/h6H,2,5,7-11H2,1,3-4H3 |

InChI Key |

WPEKBGOQNGFGMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)(C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyldec-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethyl-1-butene with a suitable alkyl halide under the presence of a strong base. Another method includes the catalytic hydrogenation of 3,3-dimethyl-1-butyne to form the desired alkene.

Industrial Production Methods

In an industrial setting, 3,3-Dimethyldec-1-ene can be produced through the oligomerization of smaller alkenes using a metal catalyst. This process involves the combination of smaller alkene molecules to form the larger 3,3-Dimethyldec-1-ene molecule.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyldec-1-ene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen to the compound, resulting in the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.

Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms, such as chlorine or bromine.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.

Major Products

Oxidation: Alcohols, aldehydes, or carboxylic acids.

Reduction: Corresponding alkanes.

Substitution: Halogenated alkenes.

Scientific Research Applications

3,3-Dimethyldec-1-ene is used in various scientific research applications, including:

Chemistry: As a reactant in organic synthesis and polymerization reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyldec-1-ene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. In reduction reactions, the compound gains electrons, leading to the formation of reduced products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Dec-1-ene and Derivatives

Dec-1-ene (linear structure) serves as a baseline for comparison. Branched derivatives like 3,3-Dimethyldec-1-ene exhibit lower boiling points and altered reactivity due to steric hindrance and reduced molecular symmetry. For example, hydrogenated Dec-1-ene oligomers (CAS 68037-01-4) demonstrate how branching increases molecular complexity, impacting applications in polymer chemistry .

3,7-Dimethyloct-1-ene

This shorter-chain branched alkene (CAS 4984-01-4) shares structural similarities but differs in chain length and branching position. Its 100% purity in commercial formulations highlights stability under standard conditions, though reactivity in polymerization or oxidation may vary compared to longer-chain analogs like 3,3-Dimethyldec-1-ene .

Aromatic vs. Aliphatic Branching

3-Phenyldodecane (CAS 4621-36-7) and other 3-phenylalkanes in illustrate how aromatic branching contrasts with aliphatic branching. While 3,3-Dimethyldec-1-ene is purely aliphatic, phenyl-substituted compounds exhibit enhanced rigidity and distinct electronic properties, affecting solubility and thermal stability .

Comparative Data Table

²Oligomers vary in chain length and substitution.

Research Findings

- Reactivity : Branched alkenes like 3,3-Dimethyldec-1-ene undergo slower electrophilic addition than linear isomers due to steric effects.

- Thermal Stability : Hydrogenated Dec-1-ene oligomers () demonstrate enhanced thermal resistance, suggesting similar benefits for branched derivatives in high-temperature applications.

- Industrial Relevance : Shorter-chain analogs like 3,7-dimethyloct-1-ene are prioritized in fine chemical synthesis, while longer-chain variants may serve as intermediates in surfactant production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.